

3-Chloro-2-iodophenol solubility in organic solvents

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Compound of Interest

Compound Name: 3-Chloro-2-iodophenol

Cat. No.: B1589992

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Physicochemical Properties of 3-Chloro-2-iodophenol

A molecule's solubility is intrinsically linked to its physical and chemical characteristics. Understanding these properties is the first step in predicting and interpreting its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ ClIO	[1]
Molecular Weight	254.45 g/mol	[1]
Boiling Point	225.6 ± 20.0 °C at 760 mmHg	[1]
Appearance	Not specified, likely a solid at room temperature	
CAS Number	858854-82-7	[2][3]

Note: Further experimental determination of properties such as melting point and pKa is recommended for a complete solubility profile.

Theoretical Framework for Solubility

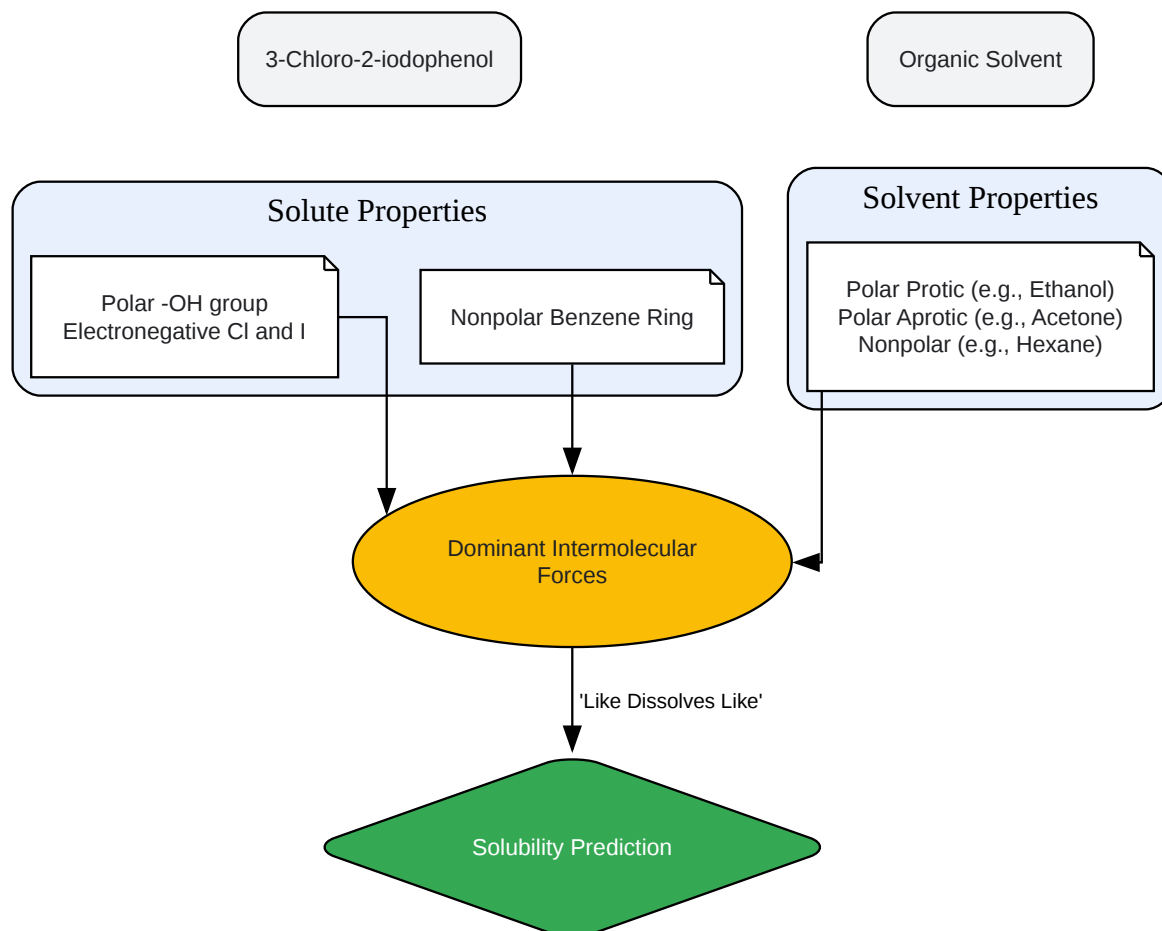
The principle of "like dissolves like" is a fundamental concept in predicting solubility.^{[4][5]} This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of **3-chloro-2-iodophenol** is determined by the interplay of its functional groups and overall molecular structure.

Molecular Structure Analysis of **3-Chloro-2-iodophenol**:

- **Phenolic Hydroxyl Group (-OH):** This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents like alcohols.
- **Chlorine (-Cl) and Iodine (-I) Substituents:** These halogen atoms are electronegative, contributing to the molecule's overall polarity through dipole-dipole interactions. Their presence also increases the molecular weight and van der Waals forces.
- **Benzene Ring:** The aromatic ring is nonpolar and will favor interactions with nonpolar solvents through London dispersion forces.

Based on this structure, **3-chloro-2-iodophenol** is expected to exhibit a degree of solubility in a range of organic solvents, with higher solubility anticipated in moderately polar and polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding. Its solubility in nonpolar solvents will be influenced by the balance between the polar functional groups and the nonpolar aromatic ring.

The following diagram illustrates the logical flow for predicting solubility based on intermolecular forces.



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Caption: Logical workflow for predicting the solubility of **3-chloro-2-iodophenol**.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique.^[4]

Materials and Equipment

- **3-Chloro-2-iodophenol** (solute)

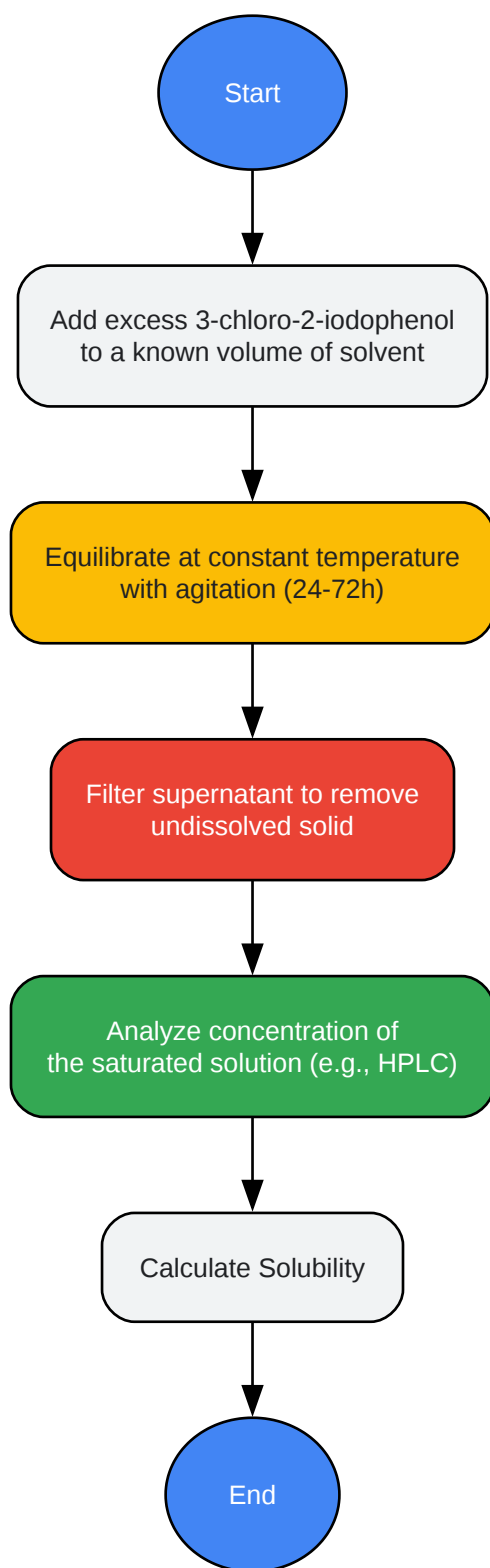
- A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-chloro-2-iodophenol** to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
- Analysis of Solute Concentration:
 - Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).
 - Prepare a series of calibration standards of **3-chloro-2-iodophenol** of known concentrations.
 - Analyze the calibration standards and the diluted sample solution using the chosen analytical method.
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
 - Determine the concentration of **3-chloro-2-iodophenol** in the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The following diagram outlines the experimental workflow for determining solubility.



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Caption: Experimental workflow for the determination of solubility.

Qualitative Solubility Observations

While quantitative data is pending experimental determination, qualitative observations can be highly informative. A simple solubility test can be performed by adding a small amount of **3-chloro-2-iodophenol** to different solvents and observing its dissolution.[6]

Solvent Class	Example Solvents	Expected Qualitative Solubility	Rationale
Polar Protic	Methanol, Ethanol	Likely Soluble	Hydrogen bonding with the phenolic -OH group.
Polar Aprotic	Acetone, Ethyl Acetate	Likely Soluble	Dipole-dipole interactions. Ethyl acetate was used in the workup of its synthesis.[3]
Halogenated	Dichloromethane, Chloroform	Likely Soluble	Dipole-dipole interactions and compatibility with the chloro- and iodo-substituents.
Aromatic	Toluene, Benzene	Moderately Soluble	Favorable interactions with the benzene ring.
Nonpolar Aliphatic	Hexane, Heptane	Likely Sparingly Soluble	The polar functional groups will limit solubility in highly nonpolar solvents.

Safety and Handling

3-Chloro-2-iodophenol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated area or a

fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

A comprehensive understanding of the solubility of **3-chloro-2-iodophenol** is essential for its effective application in research and development. While specific quantitative data is not readily available, this guide provides a robust framework for its prediction and experimental determination. By combining theoretical principles with a systematic experimental approach, researchers can obtain the reliable solubility data necessary for advancing their scientific endeavors. The provided protocols are designed to be self-validating, ensuring the generation of accurate and reproducible results.

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